Histargin

Descripción

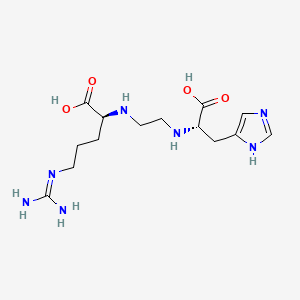

Structure

3D Structure

Propiedades

Número CAS |

93361-66-1 |

|---|---|

Fórmula molecular |

C14H25N7O4 |

Peso molecular |

355.39 g/mol |

Nombre IUPAC |

(2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C14H25N7O4/c15-14(16)20-3-1-2-10(12(22)23)18-4-5-19-11(13(24)25)6-9-7-17-8-21-9/h7-8,10-11,18-19H,1-6H2,(H,17,21)(H,22,23)(H,24,25)(H4,15,16,20)/t10-,11-/m0/s1 |

Clave InChI |

LLPMPMKLOHAIMY-QWRGUYRKSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)O)NCCN[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)O)NCCNC(CCCN=C(N)N)C(=O)O |

Apariencia |

Solid powder |

Otros números CAS |

93361-66-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

histargin N-(1-carboxy-4-guanidinobutyl)-N'-(1-carboxy-2-(imidazol-4-yl)ethyl)ethylenediamine |

Origen del producto |

United States |

Foundational & Exploratory

Histargin's Mechanism of Action on Carboxypeptidase B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carboxypeptidase B

Carboxypeptidase B (EC 3.4.17.2) is a zinc-containing metalloexopeptidase that plays a crucial role in the digestion of proteins. It selectively catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, specifically cleaving basic amino acids such as lysine and arginine. This specificity is critical for various physiological processes, including protein degradation and the maturation of prohormones and neuropeptides. The active site of CPB contains a catalytic zinc ion coordinated by amino acid residues, which is essential for its enzymatic activity.

Histargin: A Potent Carboxypeptidase B Inhibitor

This compound is a naturally occurring dipeptide derivative, ((S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl)guanidine, discovered in the fermentation broth of Streptomyces roseoviridis. Seminal studies have identified this compound and its synthetic analogs as strong inhibitors of carboxypeptidase B. While the literature consistently refers to its potent inhibitory activity, specific quantitative data, such as the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC_50_), are not detailed in the accessible peer-reviewed articles.

Putative Mechanism of Action

The precise molecular interactions between this compound and carboxypeptidase B have not been elucidated through co-crystallization studies. However, based on the known structure of the CPB active site and the binding of other arginine-mimicking inhibitors, a plausible mechanism can be proposed.

The guanidinium group of this compound likely mimics the side chain of arginine, the natural substrate of CPB. This allows it to bind to the S1' specificity pocket of the enzyme, which is lined with residues that accommodate the basic side chain of the substrate. A key interaction is expected to be the formation of a salt bridge between the positively charged guanidinium group of this compound and the negatively charged carboxylate of an aspartate residue (Asp255 in porcine CPB) at the bottom of the S1' pocket. Further stabilization is likely achieved through hydrogen bonding and van der Waals interactions with other residues within the active site.

The zinc ion at the catalytic center of CPB is crucial for its hydrolytic activity. It is plausible that a functional group on this compound, such as the carboxyl group, coordinates with this zinc ion, thereby inhibiting the binding and activation of the water molecule required for peptide bond hydrolysis. This chelation of the active site zinc is a common mechanism for many metalloprotease inhibitors.

Caption: Putative binding mode of this compound in the active site of carboxypeptidase B.

Quantitative Data on Carboxypeptidase B Inhibition

As previously stated, specific inhibitory constants for this compound against carboxypeptidase B are not available in the reviewed literature. For comparative purposes, the table below includes inhibition data for other known inhibitors of carboxypeptidase B. This data is provided to give researchers a frame of reference for the expected potency of strong CPB inhibitors.

| Inhibitor | Target Enzyme | Substrate | Inhibition Type | K_i_ / IC_50_ | Reference |

| Arginine | Carboxypeptidase B | Hippuryl-L-arginine | Competitive | - | |

| Lysine | Carboxypeptidase B | Hippuryl-L-arginine | Competitive | - | |

| Ornithine | Carboxypeptidase B | Hippuryl-L-arginine | Competitive | - | |

| Potato Carboxypeptidase Inhibitor | Carboxypeptidase B | - | - | - | |

| Leech Carboxypeptidase Inhibitor | Carboxypeptidase B | - | - | - |

Note: Specific K_i_ values for these competitive inhibitors are not provided in the cited general reference but are stated to be competitive inhibitors.

Experimental Protocols

The following is a detailed methodology for a standard in vitro assay to determine the inhibitory activity of a compound like this compound on carboxypeptidase B.

Spectrophotometric Assay for Carboxypeptidase B Activity

This protocol is adapted from established methods for measuring CPB activity using the synthetic substrate hippuryl-L-arginine.

Materials:

-

Carboxypeptidase B (porcine pancreas)

-

Hippuryl-L-arginine (substrate)

-

Tris-HCl buffer (25 mM, pH 7.65, containing 100 mM NaCl)

-

This compound (or other test inhibitor) dissolved in an appropriate solvent

-

Spectrophotometer capable of reading at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 25 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.65 at 25°C.

-

Prepare a 1.0 mM solution of hippuryl-L-arginine in the Tris-HCl buffer. This should be prepared fresh.

-

Prepare a stock solution of carboxypeptidase B in cold deionized water to a concentration of 4-8 units/mL immediately before use.

-

Prepare a series of dilutions of the test inhibitor (this compound) in the Tris-HCl buffer.

-

-

Assay Protocol:

-

Set the spectrophotometer to 254 nm and equilibrate the temperature to 25°C.

-

In a quartz cuvette, add 2.90 mL of the 1.0 mM hippuryl-L-arginine solution.

-

Add a specific volume of the inhibitor solution (or buffer for the control).

-

Place the cuvette in the spectrophotometer and incubate for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.

-

Initiate the reaction by adding 0.10 mL of the diluted carboxypeptidase B enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the initial rate of the reaction (ΔA_254_/minute) from the linear portion of the curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.

-

To determine the inhibition constant (K_i_) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using a Lineweaver-Burk or Dixon plot.

-

Caption: A generalized workflow for determining the inhibitory properties of a compound against carboxypeptidase B.

Conclusion

This compound is a well-established, potent inhibitor of carboxypeptidase B. While the precise quantitative details of this inhibition are not widely published, its structural similarity to arginine strongly suggests a competitive inhibition mechanism involving binding to the S1' specificity pocket and potential coordination with the catalytic zinc ion. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the inhibitory activity of this compound and its analogs, which could be pivotal for the development of new therapeutic agents targeting carboxypeptidase B. Further research, particularly crystallographic studies of the this compound-CPB complex, is necessary to fully elucidate the molecular details of this interaction.

Histargin: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histargin, a naturally occurring compound isolated from Streptomyces roseoviridis, is a potent inhibitor of several key enzymes, including carboxypeptidase B and angiotensin-converting enzyme (ACE). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for assaying its enzymatic inhibition are presented. Furthermore, this guide elucidates the potential impact of this compound on cellular signaling pathways, primarily through its modulation of the renin-angiotensin and kallikrein-kinin systems. The information compiled herein serves as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of cardiovascular disease and inflammation.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a complex molecule featuring imidazole and guanidinium functional groups.[1] Its unique structure is central to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H25N7O4 | [2] |

| Molecular Weight | 355.39 g/mol | [2] |

| IUPAC Name | (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid | [2] |

| SMILES | C1=C(NC=N1)C--INVALID-LINK--NCCN--INVALID-LINK--C(=O)O | [2] |

| InChI Key | LLPMPMKLOHAIMY-QWRGUYRKSA-N | [2] |

| CAS Number | 93361-66-1 | [2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of metalloenzymes, with its primary targets being carboxypeptidase B and angiotensin-converting enzyme (ACE).

Inhibition of Carboxypeptidase B

Inhibition of Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme is a key regulator of blood pressure, primarily through the conversion of angiotensin I to the vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. This compound has been shown to inhibit ACE, suggesting its potential as an antihypertensive agent. The mechanism of inhibition is likely through the interaction of this compound's functional groups with the active site of ACE, preventing substrate binding. Specific IC50 values for ACE inhibition by this compound are not yet publicly documented.

Potential Impact on Signaling Pathways

The inhibitory actions of this compound on carboxypeptidase B and ACE suggest its involvement in modulating specific signaling pathways.

Kallikrein-Kinin System and Bradykinin Signaling

By inhibiting ACE (also known as kininase II), this compound can prevent the degradation of bradykinin. Increased levels of bradykinin can then lead to the activation of its receptors (B1 and B2), triggering a signaling cascade that results in vasodilation, increased vascular permeability, and the production of nitric oxide and prostaglandins. This pathway is a critical component of blood pressure regulation and inflammatory responses.

Renin-Angiotensin System

The inhibition of ACE by this compound also directly impacts the renin-angiotensin system. By blocking the conversion of angiotensin I to angiotensin II, this compound can reduce the levels of this potent vasoconstrictor. This leads to a decrease in blood pressure, reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.

Experimental Protocols

Synthesis of this compound

A novel method for the synthesis of this compound has been described, which is designed to prevent the formation of side products through two distinct N-alkylation reactions. While the full detailed protocol from the original publication by Umezawa et al. is not publicly available, the general strategy involves the coupling of protected precursors of the arginine, histidine, and ethylenediamine moieties, followed by deprotection steps.

Carboxypeptidase B Inhibition Assay

The inhibitory activity of this compound against carboxypeptidase B can be determined using a spectrophotometric assay.

Materials:

-

Carboxypeptidase B (porcine pancreas)

-

Hippuryl-L-arginine (substrate)

-

Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing NaCl (e.g., 100 mM)

-

This compound (inhibitor)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate, hippuryl-L-arginine, in the Tris-HCl buffer.

-

Prepare a series of dilutions of this compound in the same buffer.

-

In a quartz cuvette, combine the Tris-HCl buffer, the substrate solution, and a specific concentration of the this compound solution.

-

Initiate the reaction by adding a solution of carboxypeptidase B.

-

Immediately monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

The inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The inhibitory effect of this compound on ACE can be assessed using a colorimetric or fluorometric assay.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Substrate (e.g., hippuryl-histidyl-leucine (HHL) for colorimetric assay, or a fluorogenic substrate)

-

Buffer (e.g., phosphate buffer, pH 8.3)

-

This compound (inhibitor)

-

Reagents for detection (e.g., trichloroacetic acid, ethyl acetate for HHL assay)

-

Spectrophotometer or Fluorometer

Procedure (using HHL as substrate):

-

Prepare a stock solution of the substrate, HHL, in the appropriate buffer.

-

Prepare a series of dilutions of this compound.

-

In a reaction tube, pre-incubate the ACE solution with the this compound dilution for a set period.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined time.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the product, hippuric acid, with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

-

Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound presents a compelling profile as a dual inhibitor of carboxypeptidase B and angiotensin-converting enzyme. Its chemical structure is well-defined, and its inhibitory activities suggest significant therapeutic potential, particularly in the management of cardiovascular conditions. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its mechanism of action and pharmacological properties.

Future research should focus on several key areas:

-

Quantitative Inhibition Studies: Determining the precise Ki and IC50 values of this compound for its target enzymes is crucial for understanding its potency and for structure-activity relationship studies.

-

Detailed Synthesis Optimization: Elucidation and optimization of the full synthesis protocol will be essential for producing sufficient quantities of this compound for extensive preclinical and clinical evaluation.

-

In Vivo Efficacy and Pharmacokinetics: Animal studies are needed to evaluate the in vivo efficacy of this compound in models of hypertension and other relevant diseases, as well as to characterize its pharmacokinetic profile.

-

Elucidation of Downstream Signaling: Further research is required to fully map the downstream signaling consequences of this compound's enzymatic inhibition and to identify any potential off-target effects.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel therapeutics.

References

- 1. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Histargin: Acknowledging a Research Frontier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histargin is a naturally occurring dipeptide derivative of histidine.[1] It has been identified from the fermentation broth of the bacterium Streptomyces roseoviridis.[1] As a natural product, this compound represents a potential starting point for drug discovery efforts. However, a comprehensive review of the publicly available scientific literature reveals a significant gap in our understanding of its pharmacological profile. This document serves to outline the current, limited knowledge of this compound and to highlight the extensive research required to elucidate its therapeutic potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is foundational for any future pharmacological investigation.

| Property | Value | Source |

| Molecular Formula | C14H25N7O4 | PubChem |

| Molecular Weight | 355.39 g/mol | PubChem |

| IUPAC Name | (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid | PubChem |

| Synonyms | This compound, 93361-66-1 | PubChem |

Current State of Pharmacological Knowledge: A Void in the Literature

Despite its identification, there is a notable absence of published research detailing the pharmacological activity of this compound. Key areas where data is critically lacking include:

-

Mechanism of Action: The specific molecular targets and signaling pathways through which this compound may exert biological effects are unknown.

-

Pharmacodynamics: There is no available data on the efficacy, potency, or intrinsic activity of this compound at any putative receptor or enzyme.

-

Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been publicly reported.

-

Toxicology and Safety Profile: Preclinical safety and toxicology studies are essential for any potential therapeutic agent.[2] However, no such data is available for this compound.

Future Directions: A Call for Investigation

The structural components of this compound, namely the histidine and arginine-like moieties, suggest several plausible, yet entirely speculative, avenues for investigation. The imidazole ring of histidine is a key component of histamine, which interacts with histamine receptors (H1, H2, H3, H4) to mediate a wide range of physiological effects.[3] The guanidinium group of the arginine-like portion is a common feature in molecules that interact with various receptors and enzymes.

To begin to understand the pharmacological profile of this compound, a systematic series of investigations would be required. A hypothetical workflow for such an initial investigation is proposed below.

References

A Comprehensive Technical Guide to the Structural Analysis of Histargin Binding to Carboxypeptidase B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural interactions between Histargin and carboxypeptidase B (CPB). While a definitive crystal structure of the this compound-CPB complex is not publicly available, this document synthesizes existing structural data of CPB and its complexes with analogous inhibitors to build a robust model of this compound binding. It also outlines the necessary experimental protocols to determine the precise binding mode.

Introduction to Carboxypeptidase B and this compound

Carboxypeptidase B is a zinc-containing exopeptidase that plays a crucial role in protein digestion by cleaving C-terminal lysine and arginine residues from polypeptides[1]. Its high specificity for basic amino acids makes it a subject of interest in various physiological processes and a target for inhibitor design[1].

This compound, N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a known inhibitor of carboxypeptidase B, originally isolated from Streptomyces roseoviridis. Its structure incorporates key features that mimic the natural substrates of CPB, namely an arginine-like guanidinobutyl group and a histidine-derived moiety.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against carboxypeptidase B has been determined, providing a quantitative measure of its effectiveness.

| Inhibitor | Target Enzyme | IC50 |

| This compound | Carboxypeptidase B | 17 µg/mL |

Table 1: Inhibitory activity of this compound against Carboxypeptidase B.

Structural Insights from Carboxypeptidase B Complexes

To understand the binding of this compound, we can extrapolate from the high-resolution crystal structure of porcine carboxypeptidase B in complex with N-sulfamoyl-l-arginine, a transition-state analog of arginine[2]. This structure reveals the key interactions within the active site that are essential for substrate recognition and catalysis.

The active site of CPB features a deep binding pocket (S1' pocket) that accommodates the C-terminal basic residue of the substrate. Key residues involved in binding the arginine analog include[2]:

-

Asp255: Forms a salt bridge with the guanidinium group of the arginine analog.

-

Arg145: Interacts with the C-terminal carboxylate group of the inhibitor.

-

Asn144 and Tyr248: Form hydrogen bonds with the inhibitor's carboxylate group.

-

Leu203 and Ile247: Provide a hydrophobic environment for the aliphatic portion of the arginine side chain.

-

Zn2+ ion: Coordinated by His69, His196, and Glu72, it interacts with the carbonyl oxygen of the scissile peptide bond or, in the case of the analog, the sulfamide group[2].

| PDB ID | Description | Resolution (Å) | Key Interacting Residues |

| --INVALID-LINK-- | Structure of Carboxypeptidase B | 2.80 | Not in complex with inhibitor |

| --INVALID-LINK-- (example) | Carboxypeptidase A with inhibitor | 1.54 | Illustrates general binding principles |

| Not Available | This compound-Carboxypeptidase B Complex | - | - |

Table 2: Relevant Structural Data for Carboxypeptidase B.

Postulated Binding Mode of this compound

Based on its chemical structure and the known interactions within the CPB active site, a plausible binding mode for this compound can be proposed:

-

Arginine-like Moiety: The N-[(S)-1-carboxy-4-guanidinobutyl] group of this compound is expected to occupy the S1' pocket of CPB in a manner analogous to arginine. The terminal guanidinium group would form a strong salt bridge with Asp255 at the base of the pocket, while its carboxyl group interacts with Arg145 and Tyr248.

-

Ethylenediamine Linker: This flexible linker allows for optimal positioning of the two key recognition moieties of this compound within the active site.

-

Histidine-like Moiety: The N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl] portion of this compound presents an imidazole ring and a second carboxylate group. The imidazole ring could potentially interact with residues at the entrance of the active site or coordinate with the active site zinc ion. The second carboxylate group may form additional hydrogen bonds with nearby residues, further stabilizing the complex.

Experimental Protocols for Structural Analysis

To elucidate the precise binding mode of this compound to carboxypeptidase B, a combination of biochemical and biophysical techniques is required.

-

Expression System: Recombinant porcine or human carboxypeptidase B can be expressed in a suitable system, such as E. coli or Pichia pastoris, for high yield and purity.

-

Purification: A multi-step purification protocol would typically involve:

-

Initial capture of the expressed protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

-

Further purification by ion-exchange chromatography to separate based on charge.

-

Final polishing step using size-exclusion chromatography to ensure a homogenous, monomeric protein sample.

-

ITC can be used to determine the thermodynamic parameters of the this compound-CPB interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

-

Sample Preparation: Dialyze both CPB and this compound into the same buffer to minimize buffer mismatch effects.

-

Titration: A solution of this compound is titrated into a solution of CPB in the ITC cell.

-

Data Analysis: The heat changes upon binding are measured and fitted to a binding model to extract the thermodynamic parameters.

This is the gold standard for obtaining high-resolution structural information.

-

Complex Formation: Incubate purified CPB with a molar excess of this compound to ensure saturation of the active site.

-

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

-

Crystal Optimization: Refine initial crystal hits by varying the concentrations of the protein, inhibitor, and precipitants to obtain diffraction-quality crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray source (synchrotron) and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known CPB structure as a search model. Refine the model of the CPB-Histargin complex against the experimental data.

Visualizations of Workflows and Interactions

Caption: Experimental workflow for the structural analysis of the this compound-CPB complex.

Caption: Diagram of the postulated interactions between this compound and the CPB active site.

Conclusion

While the precise three-dimensional structure of the this compound-carboxypeptidase B complex awaits experimental determination, a robust model of its binding can be formulated based on existing structural data of homologous complexes. This guide provides the foundational knowledge and a clear experimental roadmap for researchers to pursue a detailed structural analysis. Elucidating the exact binding mode of this compound will be invaluable for the rational design of novel and more potent carboxypeptidase B inhibitors for therapeutic applications.

References

The Enigmatic Assembly Line: A Technical Guide to the Putative Biosynthesis of Histargin in Streptomyces

Preamble: This document provides a comprehensive overview of the current understanding and a scientifically informed hypothesis regarding the biosynthetic pathway of Histargin, a potent carboxypeptidase B inhibitor produced by the bacterium Streptomyces roseoviridis. It is important to note that, to date, the complete biosynthetic pathway of this compound has not been experimentally elucidated, and its corresponding biosynthetic gene cluster has not been identified in published literature. Consequently, the information presented herein is a predictive model based on the known chemical structure of this compound and established principles of secondary metabolite biosynthesis in Streptomyces, particularly those involving non-ribosomal peptide synthetases (NRPSs). This guide is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis and the potential for pathway engineering.

Introduction to this compound

This compound, with the chemical structure N-[(S)-1-carboxy-4-guanidinobutyl]-N'-[(S)-1-carboxy-2-(imidazol-4-yl)ethyl]ethylenediamine, is a secondary metabolite produced by Streptomyces roseoviridis. Its primary known biological activity is the potent and specific inhibition of carboxypeptidase B. This property makes it a molecule of interest for potential therapeutic applications where modulation of this enzyme's activity is desired.

The structure of this compound suggests a modular assembly from distinct precursor molecules: an L-arginine moiety, an L-histidine moiety, and an ethylenediamine linker. This composition strongly implies a biosynthetic machinery centered around a Non-Ribosomal Peptide Synthetase (NRPS) complex, a common route for the synthesis of peptide-like natural products in bacteria and fungi.

Hypothetical Biosynthesis Pathway of this compound

Based on its chemical structure, a plausible biosynthetic pathway for this compound can be proposed. This hypothetical pathway involves the activation of the precursor amino acids, their sequential condensation, and the incorporation of the ethylenediamine linker, likely mediated by a multi-modular NRPS enzyme complex.

The key proposed steps are:

-

Precursor Supply: The biosynthesis would commence with the availability of the primary building blocks: L-arginine, L-histidine, and a source for the ethylenediamine moiety within the cellular environment of Streptomyces roseoviridis.

-

Amino Acid Activation: The carboxyl groups of L-arginine and L-histidine are activated by dedicated adenylation (A) domains within the NRPS machinery. This ATP-dependent reaction results in the formation of aminoacyl-adenylates.

-

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms of thiolation (T) domains (also known as peptidyl carrier proteins or PCPs), forming a covalent thioester bond.

-

Elongation and Linker Incorporation: A condensation (C) domain would catalyze the formation of a peptide bond between the L-histidine and L-arginine moieties. The incorporation of the ethylenediamine linker is a less common step in standard NRPS pathways and could occur through several speculative mechanisms, such as the action of a specialized C domain or an external enzyme that modifies a precursor already bound to the NRPS.

-

Release: Finally, a thioesterase (TE) domain would catalyze the release of the fully assembled this compound molecule from the NRPS complex.

Below is a diagrammatic representation of this hypothetical pathway.

Proposed Architecture of the this compound NRPS

Following the logic of NRPS systems, the biosynthesis of this compound would be carried out by a multi-modular enzymatic complex. A minimal two-module NRPS would be required to incorporate L-histidine and L-arginine.

-

Module 1 (Histidine Incorporation): This module would consist of an adenylation (A) domain specific for L-histidine, a thiolation (T) domain to carry the activated histidine, and a condensation (C) domain to catalyze peptide bond formation with the downstream module.

-

Module 2 (Arginine Incorporation and Modification): This module would contain an A domain for L-arginine, a T domain, and potentially a specialized C domain or a modification domain responsible for incorporating the ethylenediamine linker. A terminal thioesterase (TE) domain would be responsible for releasing the final product.

The diagram below illustrates the proposed modular organization of the this compound NRPS.

Quantitative Data

As the biosynthetic pathway for this compound has not been elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, precursor concentrations, or product yields under specific fermentation conditions. The generation of such data would require the identification and characterization of the biosynthetic gene cluster and the individual enzymes involved in the pathway.

Table 1: Summary of (Currently Unavailable) Quantitative Data

| Parameter | Value | Conditions | Reference |

| Enzyme Kinetics | |||

| Km of A-domain (Histidine) | N/A | N/A | N/A |

| kcat of A-domain (Histidine) | N/A | N/A | N/A |

| Km of A-domain (Arginine) | N/A | N/A | N/A |

| kcat of A-domain (Arginine) | N/A | N/A | N/A |

| Precursor Levels | |||

| Intracellular L-histidine | N/A | N/A | N/A |

| Intracellular L-arginine | N/A | N/A | N/A |

| Product Titer | |||

| This compound Yield | N/A | N/A | N/A |

Experimental Protocols

The absence of published research on the this compound biosynthetic pathway means there are no established experimental protocols for key experiments such as gene inactivation, heterologous expression, or in vitro enzyme assays. The development of such protocols would be a crucial step following the identification of the putative biosynthetic gene cluster.

A general workflow for the characterization of the this compound biosynthetic pathway is proposed below.

Future Outlook

The elucidation of the this compound biosynthetic pathway presents an exciting opportunity for both fundamental and applied research. The identification of the corresponding gene cluster in Streptomyces roseoviridis would be the first critical step. This would not only confirm the proposed biosynthetic logic but also open avenues for pathway engineering to potentially create novel analogs of this compound with improved or altered biological activities. Furthermore, understanding the regulation of this pathway could lead to strategies for enhancing the production of this interesting natural product. Future research efforts should prioritize the genome sequencing of Streptomyces roseoviridis to unlock the genetic blueprint for this compound biosynthesis.

Methodological & Application

Application Notes and Protocols: Purification of Recombinant Histargin from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein production in bacterial systems, particularly Escherichia coli, is a cornerstone of modern biotechnology, enabling the large-scale production of proteins for therapeutic, diagnostic, and research purposes. Affinity chromatography, a technique that separates proteins based on specific binding interactions, is a powerful tool for purifying these recombinant proteins. The use of a polyhistidine tag (His-tag) is one of the most common and effective affinity purification methods. This protocol details the purification of "Histargin," a hypothetical recombinant protein, from a bacterial culture using Immobilized Metal Affinity Chromatography (IMAC).

This compound is expressed in E. coli with an N-terminal hexahistidine (6xHis) tag, which facilitates its selective binding to a resin containing chelated nickel ions (Ni-NTA). The purification process involves several key stages: bacterial cell lysis to release the intracellular protein, binding of the His-tagged this compound to the Ni-NTA resin, washing to remove non-specifically bound host cell proteins and other contaminants, and finally, elution of the purified this compound. This document provides a comprehensive, step-by-step protocol for this process, along with expected quantitative data and a visualization of a generic signaling pathway in which a purified protein like this compound might be investigated.

Data Presentation

The following table summarizes typical quantitative data expected from the purification of a His-tagged protein like this compound from a 1-liter bacterial culture. Actual results may vary depending on the specific protein's expression level, solubility, and stability.

| Purification Stage | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |

| Crude Cell Lysate | 2500 | 50 | 2 | 100 |

| Soluble Lysate | 1800 | 45 | 2.5 | 90 |

| Ni-NTA Flow-through | 1750 | 5 | ~0.3 | 10 |

| Wash Fractions | 40 | 2 | 5 | 4 |

| Elution Fractions | 35 | 38 | >95 | 76 |

Experimental Protocols

Expression of His-tagged this compound in E. coli

This protocol assumes that the gene for this compound has been cloned into a suitable expression vector containing an N-terminal 6xHis tag and a selectable marker (e.g., ampicillin resistance), and this vector has been transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

Materials:

-

LB Broth

-

Ampicillin (or other appropriate antibiotic)

-

E. coli strain containing the this compound expression plasmid

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of the E. coli strain harboring the this compound expression plasmid.

-

Incubate overnight at 37°C with vigorous shaking (250 rpm).

-

The next day, inoculate 1 L of fresh LB broth with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

-

Continue to incubate the culture for 4-6 hours at 30°C with shaking. The optimal induction time and temperature may need to be optimized for each specific protein.

-

Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged this compound using Ni-NTA Affinity Chromatography

This protocol describes the purification of this compound under native conditions.

Materials:

-

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Ni-NTA agarose resin

-

Chromatography column

-

Sonicator or other cell disruption equipment

-

Centrifuge

Protocol:

a. Cell Lysis:

-

Thaw the frozen cell pellet on ice.

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of original culture. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.[2]

-

Incubate on ice for 30 minutes with occasional mixing.

-

Disrupt the cells by sonication on ice. Perform short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.

-

Add DNase I to the lysate to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (soluble lysate), which contains the His-tagged this compound.

b. Affinity Chromatography:

-

Equilibrate the Ni-NTA resin in a chromatography column with 5-10 column volumes of Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated column. The His-tagged this compound will bind to the Ni-NTA resin.[3]

-

Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins. The slightly increased imidazole concentration in the Wash Buffer helps to displace weakly interacting contaminants.[3]

-

Elute the purified this compound from the column by applying 5-10 column volumes of Elution Buffer. The high concentration of imidazole in the Elution Buffer competes with the His-tag for binding to the nickel ions, thus releasing the target protein.[3]

-

Collect the eluted fractions.

c. Analysis of Purified Protein:

-

Determine the protein concentration of the eluted fractions using a standard protein assay (e.g., Bradford or BCA).

-

Assess the purity of the eluted this compound by SDS-PAGE analysis. A single band at the expected molecular weight of this compound indicates a high degree of purity.

-

For long-term storage, the purified protein can be dialyzed against a suitable storage buffer (e.g., PBS with glycerol) and stored at -80°C.

Visualizations

This compound Purification Workflow

Caption: Experimental workflow for the purification of His-tagged this compound.

Generic Signaling Pathway

Caption: A generic receptor-ligand signaling pathway.

References

Application Notes and Protocols for the Synthesis and Evaluation of Histargin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histargin is a naturally occurring dipeptide analog that has been identified as a potent inhibitor of carboxypeptidase B (CPB).[1] Its unique structure, featuring a guanidinobutyl moiety and an imidazole-containing side chain, makes it a compelling scaffold for the development of novel therapeutics targeting enzymes involved in peptide hormone processing, inflammation, and fibrinolysis. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation as CPB inhibitors. Additionally, it outlines the key signaling pathways potentially modulated by these compounds.

Data Presentation

The inhibitory activity of synthesized this compound derivatives against carboxypeptidase B is a critical parameter for structure-activity relationship (SAR) studies. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) for a series of hypothetical this compound analogs to illustrate how such data should be presented.

| Compound ID | Modification | IC50 (µM) | Ki (µM) |

| This compound | (Parent Compound) | 17 µg/mL | - |

| HD-01 | Ethyl ester at Arg-like carboxyl | 25 | 15 |

| HD-02 | Methyl ester at His-like carboxyl | 32 | 21 |

| HD-03 | N-terminal acetylation | 58 | 40 |

| HD-04 | Guanidino group replaced with amino | >100 | >100 |

| HD-05 | Imidazole replaced with phenyl | 75 | 55 |

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a convergent solid-phase peptide synthesis (SPPS) approach. This method allows for the modular assembly of the key building blocks. The following is a generalized protocol that can be adapted for the synthesis of various analogs.

Materials:

-

Fmoc-L-histidine(Trt)-OH

-

Fmoc-L-arginine(Pbf)-OH

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triisopropylsilane (TIS)

-

Ethylenediamine

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple Fmoc-L-histidine(Trt)-OH (3 eq.) to the resin using DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 2 hours.

-

Confirm complete coupling using a Kaiser test.

-

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 20 minutes.

-

Ethylenediamine Linker Addition:

-

Activate the carboxyl group of the resin-bound histidine with DIC and OxymaPure.

-

Add a solution of excess ethylenediamine in DMF to the resin and react for 4 hours.

-

-

Second Amino Acid Coupling:

-

Couple Fmoc-L-arginine(Pbf)-OH (3 eq.) to the free amine of the ethylenediamine linker using DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 2 hours.

-

-

Final Deprotection and Cleavage:

-

Wash the resin with DMF and DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

II. Carboxypeptidase B Inhibition Assay

The following protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against carboxypeptidase B.

Materials:

-

Carboxypeptidase B (porcine pancreas)

-

Hippuryl-L-arginine (substrate)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

This compound derivative stock solutions (in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of carboxypeptidase B in Tris-HCl buffer.

-

Prepare a stock solution of hippuryl-L-arginine in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 10 µL of various concentrations of the this compound derivative.

-

Add 80 µL of the carboxypeptidase B solution to each well.

-

Incubate at 37°C for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the hippuryl-L-arginine solution to each well.

-

-

Measurement:

-

Immediately measure the increase in absorbance at 254 nm every 30 seconds for 10 minutes using a microplate reader. The absorbance increase is due to the formation of hippuric acid.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

Kinin B1 Receptor Signaling Pathway

Carboxypeptidase B is involved in the processing of kinins, which are inflammatory mediators. Inhibition of CPB by this compound derivatives may modulate the kinin B1 receptor (B1R) signaling pathway. B1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.

Caption: Proposed mechanism of this compound derivatives in modulating the Kinin B1 Receptor signaling pathway.

Experimental Workflow for Synthesis and Screening

The overall process for synthesizing and evaluating this compound derivatives follows a logical progression from chemical synthesis to biological testing.

Caption: A typical workflow for the synthesis and screening of this compound derivatives.

References

Application Notes and Protocols for Crystallizing Histargin-Enzyme Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques and protocols for crystallizing enzyme complexes with the inhibitor Histargin. Given the lack of specific published crystal structures of this compound-enzyme complexes, this document outlines generalized yet detailed protocols based on the known physicochemical properties of this compound and established methods for crystallizing protein-ligand complexes, particularly those involving arginine or guanidinium-containing inhibitors.

Introduction to this compound

This compound is a histidine derivative containing a guanidinium group, with a molecular weight of 355.39 g/mol [1]. It is a known inhibitor of several enzymes, including carboxypeptidases A, B, and N, as well as angiotensin-converting enzyme[2][3]. The presence of the guanidinium group suggests that electrostatic interactions and hydrogen bonding play a crucial role in its binding to target enzymes[4]. These characteristics must be considered when designing crystallization strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H25N7O4 | [1] |

| Molecular Weight | 355.39 g/mol | [1] |

| IUPAC Name | (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid | [1] |

| Key Functional Groups | Guanidinium, Imidazole, Carboxylate | [1][3] |

| Known Enzyme Targets | Carboxypeptidase A, Carboxypeptidase B, Carboxypeptidase N, Angiotensin-Converting Enzyme | [2][3] |

Table 2: Recommended Starting Concentrations for Crystallization

| Component | Co-crystallization | Soaking | Rationale |

| Enzyme Concentration | 5 - 15 mg/mL | 5 - 15 mg/mL | Typical concentration range for protein crystallization. |

| This compound Concentration | 1 - 10 mM | 1 - 20 mM | A 5- to 20-fold molar excess is recommended to ensure saturation of the enzyme's binding site. The higher end of the range is for soaking experiments to facilitate diffusion into the crystal. |

| Molar Ratio (this compound:Enzyme) | 5:1 to 10:1 | 10:1 to 20:1 | To ensure high occupancy of the binding site, especially if the binding affinity (Kd) is unknown or in the micromolar range. |

Experimental Protocols

Two primary methods for obtaining protein-ligand complex crystals are co-crystallization and crystal soaking[5]. The choice between these methods often depends on the stability of the enzyme in the presence of the ligand and whether the apo-enzyme can be crystallized.

Protocol 1: Co-crystallization of this compound-Enzyme Complex

This method involves forming the complex before setting up crystallization trials. It is often the preferred method when the ligand is required for protein stability or when the ligand induces a significant conformational change that would disrupt an existing crystal lattice.

Materials:

-

Purified target enzyme (≥95% purity)

-

This compound (high purity)

-

Appropriate buffer for the target enzyme (e.g., Tris-HCl, HEPES)

-

Crystallization screens (commercial or custom)

-

Vapor diffusion crystallization plates (sitting or hanging drop)

Procedure:

-

Enzyme and Ligand Preparation:

-

Dialyze the purified enzyme into a suitable buffer at a concentration of 5-15 mg/mL. The buffer should be chosen to maintain enzyme stability and activity.

-

Prepare a 50-100 mM stock solution of this compound in the same buffer or a compatible solvent (e.g., water). Ensure the pH of the this compound solution is adjusted to match the enzyme's buffer to avoid pH shock.

-

-

Complex Formation:

-

On ice, mix the enzyme and this compound solution to achieve a final molar ratio of 1:5 to 1:10 (Enzyme:this compound).

-

Incubate the mixture on ice for 30 minutes to 2 hours to allow for complex formation. The optimal incubation time may need to be determined empirically.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

Mix the this compound-enzyme complex solution with the crystallization screen solution in a 1:1, 1:2, or 2:1 ratio.

-

Use a broad range of commercial crystallization screens that cover different precipitants (e.g., PEGs, salts), pH values, and additives. Given this compound's charged nature, screens with varying ionic strengths should be explored.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

-

Optimization:

-

If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline appearance), optimize the conditions by systematically varying the precipitant concentration, pH, and this compound concentration.

-

Protocol 2: Soaking of Apo-Enzyme Crystals with this compound

This technique is used when high-quality crystals of the apo-enzyme are already available. The ligand is introduced into the crystallization drop, allowing it to diffuse into the crystal and bind to the enzyme.

Materials:

-

High-quality crystals of the apo-enzyme.

-

This compound stock solution (50-100 mM).

-

Cryoprotectant solution (if crystals are to be flash-cooled).

-

Stabilization buffer (mother liquor from the apo-crystal growth condition).

Procedure:

-

Crystal Preparation:

-

Grow and optimize crystals of the apo-enzyme to a suitable size for diffraction experiments.

-

-

Soaking Solution Preparation:

-

Prepare a soaking solution by adding this compound to the stabilization buffer to a final concentration of 1-20 mM. The optimal concentration will depend on the binding affinity and the porosity of the crystals and may require optimization.

-

-

Soaking:

-

Carefully transfer an apo-crystal into a drop of the soaking solution.

-

Incubate for a period ranging from a few minutes to several hours. The soaking time should be optimized to allow for complete saturation of the binding sites without causing crystal cracking or dissolution.

-

-

Cryoprotection and Data Collection:

-

If necessary, briefly transfer the soaked crystal to a cryoprotectant solution containing this compound before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data to determine if the ligand has bound to the enzyme.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Co-Crystallization Workflow.

Caption: Crystal Soaking Workflow.

Caption: Factors for Crystallization Success.

References

- 1. This compound | C14H25N7O4 | CID 146414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound and related compounds and their inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Chromatin-modifying enzymes as therapeutic targets – Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Histargin Stability in Solution: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Histargin in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?

A1: Cloudiness or precipitation of your this compound solution can arise from several factors, primarily related to its solubility and stability limits being exceeded. Common causes include:

-

pH Imbalance: Peptides often have an optimal pH range for stability and solubility. Outside this range, they can become unstable and aggregate.[1] this compound, containing histidine and arginine residues, is particularly sensitive to pH changes.

-

High Concentration: The concentration of this compound in your solution may be too high, exceeding its solubility limit in the chosen solvent.

-

Improper Storage Temperature: Fluctuations in temperature or storage at an inappropriate temperature can lead to decreased stability and precipitation.[1]

-

Contamination: Microbial or chemical contamination can also lead to the formation of precipitates.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What are the potential reasons?

A2: A decline in biological activity is often a direct consequence of this compound degradation. The primary degradation pathways for peptides like this compound include:

-

Oxidation: The histidine residue in this compound is susceptible to oxidation, which can alter its structure and function.[2][3] This can be accelerated by exposure to air (oxygen) and the presence of metal ions.

-

Deamidation: If this compound contains asparagine or glutamine residues, they can undergo deamidation, leading to a structural change and potential loss of activity.[2][4]

-

Protease Degradation: If the solution is contaminated with proteases, these enzymes can break down the peptide bonds of this compound.[1]

-

Hydrolysis: In aqueous solutions, the peptide bonds of this compound can be hydrolyzed, especially at extreme pH values.

Troubleshooting Guides

Issue 1: this compound Precipitation

If you are observing precipitation in your this compound solution, follow these troubleshooting steps:

Troubleshooting Workflow for this compound Precipitation

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Loss of this compound Activity

A decrease in the biological activity of this compound suggests degradation. The following table summarizes key factors affecting stability and strategies for mitigation.

| Factor Affecting Stability | Potential Cause of Degradation | Recommended Mitigation Strategy |

| pH | Acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions.[5] | Maintain the pH of the solution within the optimal range for this compound (typically pH 6.0-7.5). Use a suitable buffer system.[2][3] |

| Temperature | Elevated temperatures accelerate chemical degradation pathways such as oxidation and deamidation.[1] | Store this compound solutions at recommended temperatures, generally 2-8°C for short-term and -20°C or -80°C for long-term storage.[6] |

| Oxygen Exposure | The presence of oxygen can lead to the oxidation of susceptible amino acid residues like histidine.[2] | Degas the solvent before preparing the solution. Overlay the solution with an inert gas like nitrogen or argon.[2] |

| Light Exposure | Exposure to UV or fluorescent light can induce photo-degradation. | Store this compound solutions in amber vials or protect them from light.[7] |

| Enzymatic Degradation | Contamination with proteases can lead to enzymatic cleavage of the peptide. | Work in a sterile environment. Use protease inhibitors if necessary. |

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Stability

This protocol outlines a method to determine the pH at which this compound exhibits maximum stability in solution.

Experimental Workflow for pH Optimization

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]

- 5. Factors affecting stability of drugs | PPTX [slideshare.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting Histargin Inhibition Assay Variability: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Histargin inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes does it inhibit?

This compound is a compound that has been shown to inhibit several enzymes. Notably, it acts as an inhibitor of carboxypeptidase A, carboxypeptidase B, carboxypeptidase N (also known as kininase I), and angiotensin-converting enzyme (ACE).[1] The specific enzyme used in your assay will determine the precise experimental conditions.

Q2: What are the most common sources of variability in enzyme inhibition assays?

Variability in enzyme inhibition assays can arise from multiple factors.[2][3] These can be broadly categorized as environmental, procedural, and reagent-related. Key sources include:

-

Temperature and pH fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH.[4] Even minor deviations from the optimal conditions can lead to significant variations in results.[4]

-

Inaccurate pipetting: Errors in dispensing volumes of the enzyme, substrate, or inhibitor can directly impact the final concentration of reactants and lead to inconsistent results.

-

Reagent instability: The stability of the enzyme, substrate, and this compound itself is crucial.[5] Degradation of any of these components can lead to decreased activity and unreliable data.

-

Cell-based assay variability (if applicable): If you are working with a cell-based assay, factors such as cell passage number, cell density at the time of plating, and overall cell health can introduce significant variability.[6][7][8][9]

-

Microplate "edge effects": Increased evaporation from the wells on the outer edges of a microplate compared to the central wells can concentrate reactants and lead to artificially high or low readings in those wells.[4]

Troubleshooting Guides

Problem 1: High variability between replicate wells.

High variability between replicate wells is a common issue that can often be traced back to procedural inconsistencies.

Possible Causes and Solutions:

| Cause | Solution |

| Inaccurate Pipetting | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipette tip immersion depth.- Pre-wet the pipette tip before dispensing. |

| "Edge Effect" in Microplates | - Avoid using the outer wells of the plate.- Fill the outer wells with sterile water or buffer to create a humidity barrier.- Ensure the plate is incubated in a humidified chamber. |

| Incomplete Mixing | - Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles.- Use a plate shaker at a gentle speed for a consistent duration. |

| Temperature Gradients Across the Plate | - Allow all reagents and the microplate to equilibrate to the assay temperature before starting.- Ensure the plate incubator provides uniform temperature distribution. |

Problem 2: Inconsistent IC50 values between experiments.

Variations in the half-maximal inhibitory concentration (IC50) of this compound from one experiment to the next can make it difficult to assess its potency accurately.

Possible Causes and Solutions:

| Cause | Solution |

| Enzyme Activity Variation | - Prepare a large, single batch of enzyme and aliquot it for storage at the recommended temperature.- Perform an enzyme activity titration for each new batch to ensure consistency. |

| This compound Stock Solution Degradation | - Prepare fresh this compound stock solutions for each experiment.- If storing stock solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles. |

| Substrate Concentration Variation | - Ensure the substrate concentration is consistent across all experiments and is ideally at or below the Michaelis constant (Km) for competitive inhibitors.[10] |

| DMSO Concentration Effects | - If this compound is dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells, including controls.[10] High concentrations of DMSO can inhibit enzyme activity. |

| Incubation Time Variation | - Use a precise timer for all incubation steps. Inconsistent incubation times can lead to significant differences in the reaction progress. |

Experimental Protocols

Key Experiment: In Vitro this compound Inhibition Assay (Generic Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay using a purified enzyme and a colorimetric substrate. This should be adapted based on the specific enzyme being targeted by this compound.

Materials:

-

Purified enzyme (e.g., Carboxypeptidase A)

-

This compound

-

Substrate (e.g., a chromogenic or fluorogenic substrate specific for the enzyme)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare the enzyme solution in assay buffer to the desired concentration.

-

Prepare the substrate solution in assay buffer to the desired concentration.

-

-

Assay Setup:

-

Add a fixed volume of the this compound dilutions to the appropriate wells of the 96-well plate.

-

Include control wells:

-

Negative control (100% activity): Assay buffer without this compound.

-

Positive control (0% activity/background): Assay buffer without the enzyme.

-

-

Add a fixed volume of the enzyme solution to all wells except the positive control.

-

Mix gently and incubate for a pre-determined time at the optimal temperature for the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add a fixed volume of the substrate solution to all wells to start the reaction.

-

Immediately place the plate in a microplate reader.

-

Measure the absorbance or fluorescence at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background reading (positive control) from all other readings.

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the negative control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Visualizations

Experimental Workflow for this compound Inhibition Assay

Caption: Workflow for a typical in vitro this compound inhibition assay.

Troubleshooting Logic for High Replicate Variability

Caption: A logical approach to troubleshooting high replicate variability.

Signaling Pathway: General Enzyme Inhibition

Caption: General mechanism of competitive enzyme inhibition by this compound.

References

- 1. Synthesis of this compound and related compounds and their inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. promegaconnections.com [promegaconnections.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Optimizing Histargin Concentration for In Vitro Experiments: A Technical Support Center

Welcome to the technical support center for Histargin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for your in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a compound known to act as an enzyme inhibitor. Its primary targets include carboxypeptidases A, B, and N, angiotensin-converting enzyme (ACE), and arginase.[1][2] Due to its inhibitory action on these enzymes, this compound can be a valuable tool for studying their roles in various biological processes.

Q2: How should I prepare a stock solution of this compound?

Recommended Starting Protocol for Stock Solution Preparation:

-

Solvent: Start by dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

-

Working Dilutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. It is crucial to keep the final DMSO concentration in the culture medium below 0.5%, as higher concentrations can be toxic to cells.

Q3: What is a good starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will be cell line- and assay-dependent. Since specific studies detailing this compound's use in cell culture are limited, a good starting point is to perform a dose-response experiment. Based on typical concentrations for other enzyme inhibitors in vitro, a broad range is recommended for initial screening.

| Suggested Starting Concentration Range |

| 1 µM to 100 µM |

It is advisable to test a wide range of concentrations (e.g., logarithmic dilutions) to determine the optimal effective concentration for your specific experimental setup.

Q4: What are the potential off-target effects of this compound?

This compound is known to inhibit multiple enzymes, including carboxypeptidases and angiotensin-converting enzyme, in addition to arginase.[1][2] Therefore, when interpreting your results, it is important to consider that the observed effects may not be solely due to the inhibition of a single enzyme. To investigate potential off-target effects in your system, consider the following:

-

Use of more specific inhibitors: Compare the effects of this compound with those of more selective inhibitors for each of its known targets.

-

Rescue experiments: If the effect of this compound is hypothesized to be due to the inhibition of a specific enzyme, attempt to rescue the phenotype by adding the product of that enzyme's reaction.

-

Knockdown/knockout models: Use siRNA or CRISPR/Cas9 to specifically reduce the expression of the target enzyme and compare the phenotype to that observed with this compound treatment.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect at tested concentrations | - Concentration is too low.- The chosen cell line does not express the target enzyme at sufficient levels.- The experimental endpoint is not sensitive to the inhibition of the target enzyme. | - Perform a dose-response experiment with a wider and higher concentration range.- Confirm the expression of the target enzyme (e.g., arginase, carboxypeptidase) in your cell line via Western blot or qPCR.- Choose a more direct and sensitive assay to measure the effect of enzyme inhibition (e.g., measure nitric oxide production for arginase inhibition). |

| High levels of cell death (cytotoxicity) | - this compound concentration is too high.- The cell line is particularly sensitive to this compound.- The solvent (e.g., DMSO) concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your cell line and use concentrations well below this value.- Ensure the final DMSO concentration in your cell culture medium is below 0.5%.- Reduce the incubation time with this compound. |

| Precipitation of this compound in culture medium | - Poor solubility of this compound at the working concentration.- Interaction with components of the culture medium. | - Prepare fresh dilutions from the DMSO stock solution for each experiment.- Vortex the diluted solution well before adding to the cell culture.- If precipitation persists, consider using a different solvent for the stock solution (if compatible with your cells) or reducing the final concentration. |

| Inconsistent or variable results | - Instability of this compound in solution.- Inconsistent cell seeding density.- Variability in experimental technique. | - Aliquot the stock solution to avoid multiple freeze-thaw cycles.- Ensure a consistent cell seeding density across all experiments, as this can affect the cellular response.- Standardize all incubation times and reagent addition steps. |

Experimental Protocols

Protocol 1: Determining the IC50 for Arginase Inhibition

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for arginase activity in cell lysates.

Materials:

-

Cells expressing arginase (e.g., HeLa, U-373 MG, BAECs)

-

Lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors)

-

Arginase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MnCl2)

-

L-arginine solution (0.5 M, pH 9.7)

-

This compound stock solution (in DMSO)

-

Acidic stop solution (H2SO4:H3PO4:H2O = 1:3:7 v/v/v)

-

9% α-isonitrosopropiophenone (in ethanol)

-

Urea standards

-

96-well microplate

-

Plate reader (540 nm)

Procedure:

-

Prepare Cell Lysate:

-

Culture cells to ~80-90% confluency.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Activate Arginase:

-

Dilute the cell lysate in Arginase Assay Buffer.

-

Activate the arginase by heating the lysate at 56°C for 10 minutes.

-

-

Set up Inhibition Assay:

-

In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the activated cell lysate. Include a no-inhibitor control.

-

Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the L-arginine solution to each well.

-

Incubate at 37°C for a set time (e.g., 60 minutes).

-

-

Stop Reaction and Develop Color:

-

Stop the reaction by adding the acidic stop solution.

-

Add the α-isonitrosopropiophenone solution.

-

Heat the plate at 100°C for 45 minutes to develop the color.

-

-

Measure and Calculate:

-

Cool the plate to room temperature.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using the urea standards.

-

Calculate the amount of urea produced in each well.

-

Plot the percentage of arginase inhibition versus the this compound concentration and determine the IC50 value.

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.

Materials:

-

Your cell line of interest (e.g., HeLa, U-373 MG)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

-

Incubation:

-